![molecular formula C19H18N6O3 B3009075 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 2034258-55-2](/img/structure/B3009075.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide represents a novel class of small molecules with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- An imidazole ring
- A pyrimidine moiety
- A dihydrobenzo[b][1,4]dioxin group
- An azetidine ring
The molecular formula is C19H20N4O3 with a molecular weight of approximately 356.39 g/mol. The presence of these diverse functional groups suggests potential interactions with various biological targets.
The primary mechanism of action for this compound is believed to involve the inhibition of specific kinases, particularly Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is implicated in numerous signaling pathways associated with cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 can lead to significant biological effects in cancer and neurodegenerative diseases.
Table 1: Inhibitory Activity Against GSK-3 Isoforms
Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |
---|---|---|
1 | 80 | 45 |
2 | 36 | 0 |
3 | 48 | 42 |
Data derived from in vitro assays at a concentration of 1 μM .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. For instance, it has been shown to induce differentiation in acute myeloid leukemia (AML) cell lines through selective inhibition of GSK-3α. This differentiation is characterized by altered colony formation capabilities and enhanced apoptosis in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, the compound's ability to inhibit GSK-3 also suggests potential neuroprotective effects. GSK-3 is known to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. By modulating GSK-3 activity, the compound may help mitigate neurodegeneration and promote neuronal survival .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on AML Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in AML cell lines, leading to increased apoptosis rates compared to control groups .
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative conditions .
科学的研究の応用
Pharmacological Applications
-
Inhibition of Enzymatic Activity
- The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS) , an enzyme involved in the production of nitric oxide (NO). By inhibiting iNOS, it may play a role in reducing inflammatory responses and other pathological conditions associated with excessive NO production.
- Anticancer Activity
- Neuropharmacological Effects
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Step 1: Formation of the imidazole-pyrimidine core through cyclization reactions.
- Step 2: Introduction of the azetidine ring via nucleophilic substitution.
- Step 3: Carboxamide formation through coupling reactions with appropriate carboxylic acids.
Each step requires careful optimization of reaction conditions to maximize yield and purity. Detailed methodologies can be found in specialized chemical literature focusing on synthetic organic chemistry.
Case Study 1: iNOS Inhibition
A study evaluated the compound's efficacy as an iNOS inhibitor in vitro, demonstrating a significant reduction in NO production in macrophage cultures treated with lipopolysaccharides (LPS). The results indicated that the compound could serve as a therapeutic agent for inflammatory diseases .
Case Study 2: Antitumor Activity
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer cells. Results showed that it inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer drug candidate .
Table 1: Summary of Pharmacological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
iNOS Inhibition | Reduces NO production | |
Anticancer | Induces apoptosis in cancer cells | |
Neuropharmacology | Modulates neurotransmitter systems |
Table 2: Synthesis Steps Overview
Step | Description | Key Considerations |
---|---|---|
Step 1 | Formation of imidazole-pyrimidine core | Optimize cyclization conditions |
Step 2 | Nucleophilic substitution for azetidine ring | Reaction temperature control |
Step 3 | Coupling to form carboxamide | Use of coupling agents |
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19(23-14-1-2-15-16(7-14)28-6-5-27-15)13-9-25(10-13)18-8-17(21-11-22-18)24-4-3-20-12-24/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRDLYUERVXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。